molecular formula C7H12ClF2NaO2S B12053696 Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate

Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate

Cat. No.: B12053696
M. Wt: 256.67 g/mol
InChI Key: LFIQXRUQAPPIPD-UHFFFAOYSA-M
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Description

Chemical Identity and Properties Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate (CAS No. 329772692) is a fluorinated sulfinate salt with the molecular formula C₇H₁₂ClF₂NaO₂S and a molecular weight of 256.67 g/mol . It appears as a white powder with a melting point of 185°C and is stored under inert conditions due to its sensitivity . The compound is characterized by:

  • A seven-carbon alkyl chain substituted with chloro (Cl) at the 7th position.
  • Difluoro (F₂) and sulfinate (SO₂⁻) groups at the 1st position, stabilized by a sodium counterion .

Applications
This compound belongs to the Baran Sulfinates class, which enables late-stage functionalization of nitrogen-containing heterocycles in organic synthesis. Its regioselectivity can be tuned by modifying reaction pH and solvent choice, making it versatile for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C7H12ClF2NaO2S

Molecular Weight

256.67 g/mol

IUPAC Name

sodium;7-chloro-1,1-difluoroheptane-1-sulfinate

InChI

InChI=1S/C7H13ClF2O2S.Na/c8-6-4-2-1-3-5-7(9,10)13(11)12;/h1-6H2,(H,11,12);/q;+1/p-1

InChI Key

LFIQXRUQAPPIPD-UHFFFAOYSA-M

Canonical SMILES

C(CCCCl)CCC(F)(F)S(=O)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate involves its ability to act as a sulfonate donor in various chemical reactions. It targets specific molecular pathways, facilitating the formation of sulfonate esters and other derivatives . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Sodium Alkanesulfonates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
Sodium 7-Chloro-1,1-Difluoroheptane-1-Sulfinate C₇H₁₂ClF₂NaO₂S 256.67 Chloro, difluoro, sulfinate groups; 185°C MP Late-stage heterocycle functionalization
Sodium 1-Heptanesulfonate C₇H₁₅NaO₃S 202.25 Linear alkyl chain; sulfonate group Ion-pairing agent in chromatography
Sodium 1-Hexanesulfonate C₆H₁₃NaO₃S 188.22 Shorter chain; sulfonate group Surfactant or electrolyte additive

Key Differences :

  • Substituents : The target compound’s Cl and F₂ groups enhance electrophilicity and steric effects, enabling selective C–H functionalization, unlike simpler alkanesulfonates .
  • Reactivity : Sulfinates (SO₂⁻) are more nucleophilic than sulfonates (SO₃⁻), allowing radical-mediated reactions .

Fluorinated Sulfinates

Compound Name Molecular Formula Key Features Applications
Sodium 1,1-Difluoroethane-1-sulfinate C₂H₃F₂NaO₂S Short chain; difluoro-sulfinate Radical trifluoromethylation
Sodium 2-(4-Bromophenyl)-1,1-difluoroethane-1-sulfinate C₈H₆BrF₂NaO₂S Aromatic substituent; bromo group Arylation reactions

Key Differences :

  • Chain Length : The seven-carbon chain in the target compound provides greater lipophilicity, enhancing compatibility with hydrophobic substrates .
  • Chloro Substituent : The terminal Cl facilitates nucleophilic displacement or cross-coupling reactions, absent in shorter-chain fluorinated sulfinates .

Chlorinated Sulfonates and Related Compounds

Compound Name Molecular Formula Key Features Applications
7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one C₁₃H₁₄Cl₃O Ketone group; polychlorinated aromatic Intermediate in pesticide synthesis
Sodium Chloro(phenyl)methanesulfonate C₇H₆ClNaO₃S Aromatic sulfonate; chloro substituent Cross-coupling reactions

Key Differences :

  • Functional Groups : The target compound’s sulfinate group enables radical pathways, unlike ketones or aromatic sulfonates .

Research Findings and Performance Data

Reactivity in Late-Stage Functionalization

  • Regioselectivity : Adjusting solvent polarity (e.g., acetone vs. DMF) shifts the site of C–H functionalization in heterocycles. For example, using acetone with the target compound yielded a 55% yield of a urea derivative in a model reaction .
  • Comparative Efficiency: this compound outperforms non-fluorinated sulfinates in reactions requiring electron-deficient intermediates due to its electron-withdrawing F₂ and Cl groups .

Stability and Handling

  • Storage : Requires inert conditions to prevent oxidation, unlike sodium alkanesulfonates, which are air-stable .
  • Purity : Commercial batches are typically 97% pure (by ¹H-NMR), higher than many fluorinated analogs (e.g., 95% purity for sodium difluoromethanesulfinate) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sulfonation of 7-chloro-1,1-difluoroheptane followed by neutralization with sodium hydroxide. Key steps include:

  • Reagent Purity : Use reagents with ≥99.0% purity to minimize side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress.
  • Purification : Recrystallization from aqueous ethanol or acetone ensures high purity. Confirm identity via 1^1H/19^19F NMR and FT-IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Ion-pair chromatography (e.g., using sodium 1-decanesulfonate as an ion-pairing agent) is recommended for quantifying impurities .
  • Spectroscopy :
  • 1^1H/19^19F NMR to confirm fluorine substitution and sulfinate group placement.
  • FT-IR for sulfinate (S-O) stretching bands (~1050–1150 cm1^{-1}) .
  • Elemental Analysis : Validate stoichiometry (C7_7H12_{12}ClF2_2NaO2_2S) with a deviation <0.3%.

Q. What analytical techniques are suitable for detecting trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–230 nm) and mass spectrometry for low-level impurity profiling.
  • Ion Chromatography : Detect residual chloride or sulfite ions using suppressed conductivity detection .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for 19^19F chemical shifts).
  • Isotopic Labeling : Use 35^{35}Cl/37^{37}Cl isotopic patterns in mass spectrometry to confirm chlorine presence .
  • Error Analysis : Quantify instrument-specific biases (e.g., NMR solvent effects) and replicate measurements to assess reproducibility .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • pH Range : Test stability in buffers (pH 2–12) at 25°C and 40°C for 4 weeks.
  • Kinetic Analysis : Use Arrhenius plots to predict degradation pathways (e.g., sulfinate hydrolysis).
  • Analytical Endpoints : Monitor fluoride ion release (ion-selective electrode) and sulfinate depletion (HPLC) .

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic fluorination reactions?

  • Methodological Answer :

  • Isotope Tracing : Introduce 18^{18}O-labeled water to track oxygen exchange in the sulfinate group.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 35^{35}Cl vs. 37^{37}Cl isotopes to identify rate-determining steps.
  • Computational Modeling : Use Gaussian or ORCA to simulate transition states and assess fluorine’s electronic effects .

Q. What strategies optimize the compound’s use in synthesizing fluorinated heterocycles?

  • Methodological Answer :

  • Substrate Screening : Test reactivity with aryl halides and alkenes under Pd or Cu catalysis.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for improved sulfinate activation.
  • In Situ Monitoring : Use ReactIR to detect intermediates and adjust reaction conditions dynamically .

Methodological Notes

  • Reproducibility : Document all experimental variables (e.g., reagent lot numbers, humidity) to align with pharmacopeial standards .
  • Data Reporting : Follow IUPAC guidelines for spectral data presentation and error margins .
  • Safety : Use fume hoods and personal protective equipment (PPE) when handling sulfinate salts due to potential irritant properties .

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